Ro7-Amca

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

134282-95-4 |

|---|---|

Formule moléculaire |

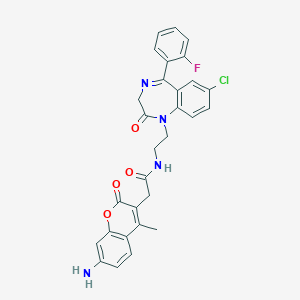

C29H24ClFN4O4 |

Poids moléculaire |

547 g/mol |

Nom IUPAC |

2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36) |

Clé InChI |

AZOZLZMIQMTYQK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |

SMILES canonique |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F |

Autres numéros CAS |

134282-95-4 |

Synonymes |

7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate Ro7-AMCA |

Origine du produit |

United States |

Chemical Synthesis and Derivatization for Specialized Research Applications

Methodologies for Ro7-Amca Chemical Synthesis

The synthesis of 7-amino-4-methylcoumarin-3-acetic acid can be achieved through several routes. One described method involves a multi-step process initiating with m-aminophenol. This starting material is reacted with ethylchloroformate to yield carbethoxyaminophenol. Subsequent steps involve further reactions, including the removal of the carbethoxy group, to ultimately form the target compound, 7-amino-4-methylcoumarin-3-acetic acid. google.comgoogleapis.comgoogleapis.com This process may involve refluxing intermediates in acidic mixtures, followed by purification steps such as filtration and crystallization. google.comgoogleapis.com Spectroscopic methods, such as 1H NMR, are employed to confirm the structure of the synthesized product. google.comgoogleapis.comgoogleapis.com

Another approach to synthesizing 7-AMCA has been explored starting from 7-aminocephalosporanic acid (7-ACA). Various conditions and reagents, including the use of strong protonic acids, alkylating agents, and specific organic solvents, have been investigated for this conversion. google.comchemicalbook.comgoogle.com Challenges in these methods can include achieving high purity and yield, as well as managing reaction byproducts. google.com For instance, some methods utilizing 7-ACA as a starting material and strong acid catalysts can lead to degradation of the β-lactam ring, reducing product yield and purity. google.com

A key step in preparing this compound for bioconjugation is the formation of reactive derivatives. The N-hydroxysuccinimide (NHS) ester of 7-amino-4-methylcoumarin-3-acetic acid is a commonly synthesized derivative. This involves reacting 7-amino-4-methylcoumarin-3-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in suitable solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). google.comgoogleapis.com The resulting NHS ester is a crucial intermediate for subsequent labeling reactions. google.comgoogleapis.com

Strategies for Fluorescent Tagging and Bioconjugation of this compound for Research Probes

This compound is widely employed as a fluorescent label due to its favorable spectroscopic properties, including blue emission. medchemexpress.comcaymanchem.comnih.govchemondis.comarctomsci.com The primary strategy for conjugating this compound to biomolecules, particularly proteins, involves the reaction of its activated ester form, such as the N-hydroxysuccinimide ester, with primary amine groups. google.comgoogleapis.comcaymanchem.comnih.govthermofisher.com Lysine residues in proteins are common targets for this type of modification, forming stable amide bonds between the fluorophore and the biomolecule. caymanchem.comnih.govthermofisher.com This reaction typically occurs under mild conditions. nih.gov

The resulting conjugates serve as fluorescent probes for a variety of research applications. This compound-labeled antibodies, for instance, have been used in immunophenotyping and fluorohistochemical examinations. caymanchem.comnih.gov The blue emission of AMCA conjugates (typically between 400-460 nm or 440-460 nm when excited by UV light around 340-380 nm or 350 nm) allows for multiplex labeling experiments with minimal spectral overlap with green or red emitting fluorophores. medchemexpress.comcaymanchem.comnih.govcaymanchem.comlumiprobe.com

Research findings highlight several advantages of this compound as a fluorescent label. It exhibits a relatively large Stokes shift (around 100 nm), which facilitates the discrimination between excitation and emission wavelengths. nih.gov Furthermore, AMCA conjugates are known for their photostability, demonstrating resistance to photobleaching, and their fluorescence intensity is generally stable across a pH range of 3 to 10 or 4 to 10. nih.govcaymanchem.comlumiprobe.com Studies have shown AMCA-immunoglobulin conjugates to have a considerable storage life. nih.gov

While AMCA itself is a valuable blue dye, a sulfonated derivative, 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S), also known as Alexa 350, has been synthesized to improve water solubility and achieve higher fluorescence quantum yields when conjugated to proteins. nih.gov This exemplifies the ongoing development of this compound derivatives with enhanced properties for specific research needs.

Fluorescent Properties of this compound

| Property | Value(s) | Citation(s) |

| Excitation Wavelength(s) | 340-380 nm, 350 nm | medchemexpress.comnih.govcaymanchem.com |

| Emission Wavelength(s) | 400-460 nm, 440-460 nm | medchemexpress.comcaymanchem.comnih.govcaymanchem.com |

| Stokes Shift | ~100 nm | nih.gov |

| pH Stability Range | 3-10, 4-10 | caymanchem.comlumiprobe.com |

| Photostability | High | nih.govcaymanchem.comlumiprobe.com |

Quantitative Analysis of Ro7-amca Receptor Binding Interactions

Advanced Methodologies for Receptor Binding Assays

Characterizing the interaction between a ligand like Ro7-Amca and its receptor requires advanced assay methodologies that can accurately measure binding events. Both non-isotopic and isotopic methods have been adapted for this purpose.

Non-Isotopic Fluorescence-Based Receptor Binding Assays with this compound

Non-isotopic methods, particularly fluorescence-based assays, offer advantages such as avoiding the use of radioactive materials and enabling continuous data collection and higher throughput. researchgate.netceltarys.com These assays often utilize fluorescently labeled ligands or employ techniques like Förster resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) to detect binding events. nih.govbmbreports.orgbmglabtech.com

Research has demonstrated the effectiveness of non-isotopic receptor-binding assay methods for studying receptor-ligand interactions, including those involving benzodiazepine receptors. nih.gov A method based on fluorescence-labeled drugs and a chromatographic system has been illustrated in the study of benzodiazepine receptor-drug binding interactions, with this compound being listed as one of the substances involved in such studies. nih.gov This approach allows for the study of binding without the need for deproteinization of samples. nih.gov

Radioligand Displacement Methodologies Adapted for this compound Competitive Binding

Radioligand binding assays are considered a gold standard for measuring ligand binding affinity due to their robustness and sensitivity. giffordbioscience.com These assays typically involve using a radioactively labeled ligand (radioligand) to quantify its binding to the target receptor. oncodesign-services.comnih.gov Competitive binding assays, a common format, involve incubating a fixed concentration of a radioligand with varying concentrations of an unlabeled test compound, such as this compound, to determine its ability to compete for binding to the receptor site. giffordbioscience.comoncodesign-services.comsci-hub.se

By measuring the inhibition of radioligand binding by increasing concentrations of the unlabeled compound, the affinity of the test compound can be determined, often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding). giffordbioscience.comoncodesign-services.com The equilibrium dissociation constant (Ki) can be derived from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the radioligand. This methodology is widely used to rank compounds by their affinity for a receptor. oncodesign-services.com While specific detailed research findings on this compound using this method were not extensively detailed in the provided snippets beyond its mention as a substance in benzodiazepine receptor studies, the principles of radioligand displacement are well-established and applicable to characterizing the competitive binding of compounds like this compound to their target receptors. giffordbioscience.comoncodesign-services.comsci-hub.seumich.edu

Ligand-Receptor Binding Kinetics Characterization

Beyond equilibrium affinity, understanding the kinetics of ligand-receptor binding, specifically the rates of association and dissociation, provides valuable insights into the dynamic nature of the interaction. nih.govexcelleratebio.comnih.gov

Determination of Association (k_on) and Dissociation (k_off) Rate Constants

Ligand-receptor binding is a dynamic process involving the association of the ligand with the receptor and the subsequent dissociation of the complex. These rates are quantified by the association rate constant (k_on or k+1) and the dissociation rate constant (k_off or k-1). nih.govexcelleratebio.comderangedphysiology.com The k_on describes the rate at which the ligand binds to the receptor, while the k_off describes the rate at which the ligand dissociates from the receptor. excelleratebio.comderangedphysiology.com

These rate constants are fundamentally linked to the equilibrium dissociation constant (Kd), where Kd = k_off / k_on. nih.govexcelleratebio.comderangedphysiology.com While Kd represents the affinity at equilibrium, the individual rate constants provide information about the speed and duration of binding events. nih.gov Techniques such as kinetic radioligand binding assays or time-resolved fluorescence-based methods can be used to determine these rate constants by measuring the level of binding over time. bmglabtech.comgiffordbioscience.comoncodesign-services.com The determination of k_on and k_off for a ligand like this compound on its target receptor would involve monitoring the binding reaction in real-time or at various time points to model the association and dissociation phases.

Elucidation of Ligand Residence Time on Target Receptors

Ligand residence time, defined as the duration for which a ligand remains bound to its receptor, is inversely related to the dissociation rate constant (residence time = 1/k_off). excelleratebio.comnih.gov This parameter is increasingly recognized as a critical factor influencing the duration and effectiveness of a ligand's biological effect, potentially correlating with drug efficacy in vivo. excelleratebio.comnih.govnih.govnih.gov

A slow dissociation rate (low k_off) corresponds to a long residence time, which can lead to sustained receptor occupancy and prolonged downstream signaling, even if the systemic concentration of the ligand decreases. excelleratebio.com Understanding the residence time of this compound on its target receptors would provide valuable information about the potential duration of its effects at the molecular level. Experimental methods capable of measuring dissociation rates, such as kinetic binding assays, are essential for elucidating this parameter. giffordbioscience.comoncodesign-services.comexcelleratebio.com

Receptor Subtype Selectivity Profiling of this compound

Receptor subtype selectivity refers to the differential binding affinity of a ligand for various subtypes of a receptor or for different receptors within a family. Profiling the selectivity of a compound like this compound is crucial to understand its potential specificity and to predict potential off-target interactions.

Selectivity profiling is typically performed by conducting binding assays across a panel of different receptor subtypes or related receptors. nih.gov By determining the binding affinity (e.g., Ki or IC50) of this compound for each receptor subtype, a selectivity profile can be generated, illustrating its preference for certain targets over others. nih.gov This can involve competitive radioligand binding assays using membranes or cells expressing different receptor subtypes. giffordbioscience.comnih.govnih.gov Comparing the affinity of this compound across various receptors allows for the quantitative assessment of its selectivity. While specific data on the broad receptor subtype selectivity profile of this compound was not detailed in the provided search results, the general methodology involves comparative binding studies across different receptor types to establish a quantitative measure of selectivity. nih.govnih.gov

Comprehensive Analysis of Benzodiazepine Receptor Subtype Affinities

Specific, quantitative binding affinity data, such as Ki values, for this compound at individual benzodiazepine receptor subtypes (e.g., α1, α2, α3, α5-containing GABA-A receptors) are not available in the provided search results. Research in this area often focuses on the differential binding of various benzodiazepine-like drugs to these subtypes to understand their diverse pharmacological effects. nih.govtelerik.comnih.govresearchgate.netunige.ch However, this detailed analysis for this compound itself is not present in the retrieved information.

Assessment of Binding Selectivity Against Other Neurotransmitter Receptors

Based on the available scientific literature, this compound is primarily characterized as a fluorogenic substrate utilized in biochemistry and molecular biology research, particularly for the detection and quantification of caspase activity ontosight.ai. Its application centers on being cleaved by specific caspases, which results in the release of a fluorescent molecule, allowing for the study of apoptosis and related cellular processes ontosight.ai.

However, comprehensive in vitro pharmacological characterization of this compound focusing on its potential as a ligand that engages with and modulates specific cellular receptors or directly impacts intracellular signal transduction pathways (such as second messenger systems or protein phosphorylation cascades) in the manner typically described for receptor pharmacology was not found in the provided search results. The information available primarily pertains to its role as an enzyme substrate rather than a receptor agonist, antagonist, or modulator.

Therefore, a detailed article structured around the provided outline concerning this compound's effects on cellular and subcellular localization via receptor binding, functional receptor engagement and modulatory effects, and direct impact on intracellular signal transduction pathways through receptor interaction cannot be comprehensively generated based on the currently available information. The primary documented in vitro use relates to its enzymatic cleavage by caspases for fluorescent detection purposes.

Q & A

How should researchers formulate a focused research question when investigating Ro7-Amca's chemical properties?

A robust research question must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and testability. Begin by identifying gaps in existing literature (e.g., unstudied reaction pathways) and narrow the scope using precise variables (e.g., temperature, solvent systems). Avoid vague terms and prioritize hypotheses that address mechanistic or thermodynamic unknowns .

Q. What experimental design considerations are critical for studying this compound's reactivity under varying conditions?

- Variables : Define independent (e.g., pH, catalyst concentration) and dependent variables (e.g., reaction yield, byproduct formation).

- Controls : Include negative controls (e.g., solvent-only trials) and positive controls (e.g., benchmark reactions).

- Replication : Conduct triplicate trials to assess reproducibility.

- Statistical Planning : Predefine significance thresholds (e.g., p < 0.05) and power analysis to determine sample size .

Q. What methodologies are recommended for ensuring reproducibility in this compound synthesis protocols?

- Documentation : Record exact reagent grades, equipment calibration data, and environmental conditions (humidity, temperature).

- FAIR Principles : Ensure raw datasets and processed results are Findable, Accessible, Interoperable, and Reusable.

- Supplementary Materials : Publish detailed step-by-step protocols, including troubleshooting steps for common pitfalls (e.g., impurity formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound's stability profiles?

Apply principal contradiction analysis to identify dominant factors influencing stability (e.g., light exposure vs. thermal degradation). Conduct iterative experiments isolating each variable and employ error-tracking tools (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-validate findings using orthogonal techniques (e.g., NMR spectroscopy paired with mass spectrometry) .

Q. What advanced statistical approaches are suitable for analyzing multivariate data in this compound studies?

- Multivariate Analysis : Use principal component analysis (PCA) to reduce dimensionality in datasets (e.g., spectral or kinetic data).

- Hypothesis Testing : Apply ANOVA for multi-group comparisons (e.g., catalytic efficiency across ligand variants) and Tukey’s post hoc tests for pairwise analysis.

- Error Reporting : Include standard deviation error bars in graphs and document confidence intervals for key metrics .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance mechanistic studies of this compound?

Integrate density functional theory (DFT) calculations to predict reaction pathways, then validate empirically via kinetic isotope effects or isotopic labeling. Combine computational outputs with experimental data (e.g., X-ray crystallography) to refine models. Use tools like Gaussian or ORCA for simulations, ensuring parameters align with experimental conditions (e.g., solvent polarity, temperature gradients) .

Methodological Best Practices

Q. What strategies improve the rigor of literature reviews for this compound research?

- Source Prioritization : Focus on peer-reviewed journals with high impact factors in chemistry and materials science.

- Citation Tracking : Use tools like Web of Science to map seminal works and identify emerging trends.

- Critical Appraisal : Evaluate methodologies in prior studies for biases (e.g., incomplete characterization) or limitations (e.g., narrow temperature ranges) .

Q. How should researchers address ethical concerns in data collection and reporting for this compound studies?

- Transparency : Disclose all conflicts of interest and funding sources.

- Data Integrity : Avoid selective reporting; include negative results (e.g., failed synthesis attempts) in supplementary materials.

- Compliance : Adhere to institutional review board (IRB) standards if human or animal subjects are indirectly involved (e.g., toxicity testing) .

Data Management and Dissemination

Q. What frameworks support effective data sharing in collaborative this compound research?

- Version Control : Use platforms like GitHub or Zenodo to track dataset revisions.

- Metadata Standards : Adopt schema such as Dublin Core to annotate chemical structures and experimental conditions.

- Collaborative Tools : Implement ELNs (Electronic Lab Notebooks) with role-based access to streamline team workflows .

Q. How can researchers optimize figures and tables to communicate complex findings about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.